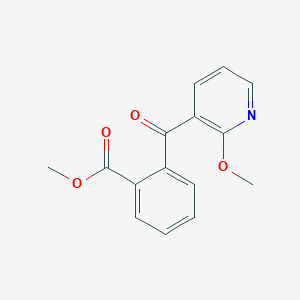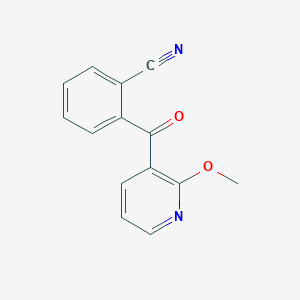![molecular formula C17H14BClO3 B1368691 2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid CAS No. 1072951-65-5](/img/structure/B1368691.png)
2-[(4'-Chloro-1-naphthyloxy)methyl]phenylboronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid is a versatile chemical compound with the molecular formula C17H14BClO3 and a molecular weight of 312.56 g/mol . This compound is characterized by the presence of a boronic acid group, a chlorinated naphthyl group, and a phenyl ring, which contribute to its unique chemical properties and reactivity .
Mecanismo De Acción
Target of Action
Boronic acids are known for their ability to reversibly bind to sugars containing cis-diols. This suggests a potential role in studying protein-protein interactions mediated by carbohydrates.
Mode of Action
It’s known that boronic acids can reversibly bind to sugars containing cis-diols. This reversible binding could potentially influence protein-protein interactions mediated by carbohydrates.
Result of Action
It’s known that boronic acids can reversibly bind to sugars containing cis-diols, which could potentially influence protein-protein interactions mediated by carbohydrates.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid typically involves the reaction of 4-chloro-1-naphthol with a suitable boronic acid derivative under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a base to facilitate the formation of the carbon-boron bond . The reaction is carried out in an organic solvent such as toluene or dimethylformamide at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. The choice of catalysts, solvents, and reaction parameters is crucial to ensure the scalability and cost-effectiveness of the production .
Análisis De Reacciones Químicas
Types of Reactions
2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boron atom and organic halides or triflates.
Oxidation: The boronic acid group can be oxidized to form boronic esters or other derivatives.
Substitution: The chlorine atom on the naphthyl ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate the boronic acid group.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate, used in oxidation reactions.
Major Products
Carbon-Carbon Coupled Products: Formed via Suzuki-Miyaura coupling.
Boronic Esters: Formed via oxidation of the boronic acid group.
Substituted Naphthyl Derivatives: Formed via nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid has a wide range of applications in scientific research:
Comparación Con Compuestos Similares
Similar Compounds
- 2-Chloro-4-pyridinylboronic acid
- 4-(Dimethylcarbamoyl)phenylboronic acid
- 4-(Bromomethyl)phenylboronic acid
- 2-Methyl-4-cyanophenylboronic acid
Uniqueness
2-[(4’-Chloro-1-naphthyloxy)methyl]phenylboronic acid is unique due to its combination of a chlorinated naphthyl group and a boronic acid functionality. This combination provides distinct reactivity and binding properties, making it valuable in various applications, particularly in the study of molecular interactions and the development of new chemical and biological tools.
Propiedades
IUPAC Name |
[2-[(4-chloronaphthalen-1-yl)oxymethyl]phenyl]boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BClO3/c19-16-9-10-17(14-7-3-2-6-13(14)16)22-11-12-5-1-4-8-15(12)18(20)21/h1-10,20-21H,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOBABROWUQOMY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1COC2=CC=C(C3=CC=CC=C32)Cl)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80584772 |
Source


|
| Record name | (2-{[(4-Chloronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072951-65-5 |
Source


|
| Record name | (2-{[(4-Chloronaphthalen-1-yl)oxy]methyl}phenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80584772 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1072951-65-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![Cyclopropyl 4-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl ketone](/img/structure/B1368628.png)


